![molecular formula C59H87N9O13S B12759848 N(sup delta)-Desoxycholyl-delta-aminophalloin [German] CAS No. 87876-29-7](/img/structure/B12759848.png)
N(sup delta)-Desoxycholyl-delta-aminophalloin [German]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(sup delta)-Desoxycholyl-delta-aminophalloin is a complex chemical compound with unique properties and applications It is a derivative of desoxycholic acid, which is a secondary bile acid produced in the liver
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(sup delta)-Desoxycholyl-delta-aminophalloin involves multiple steps, starting with the derivatization of desoxycholic acid. The process typically includes:
Activation of Desoxycholic Acid: This step involves converting desoxycholic acid into a more reactive form, often using reagents like thionyl chloride or oxalyl chloride.
Amination: The activated desoxycholic acid is then reacted with an amine, such as delta-aminophalloin, under controlled conditions to form the desired compound. This reaction may require catalysts and specific temperature and pH conditions to optimize yield.
Industrial Production Methods
Industrial production of N(sup delta)-Desoxycholyl-delta-aminophalloin follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The crude product is purified using techniques like crystallization, chromatography, or distillation to obtain the pure compound.
化学反应分析
Types of Reactions
N(sup delta)-Desoxycholyl-delta-aminophalloin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
N(sup delta)-Desoxycholyl-delta-aminophalloin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the treatment of certain diseases.
Industry: It is used in the production of specialized chemicals and materials.
作用机制
The mechanism of action of N(sup delta)-Desoxycholyl-delta-aminophalloin involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in bile acid signaling and metabolism.
相似化合物的比较
Similar Compounds
Desoxycholic Acid: The parent compound, used in the synthesis of N(sup delta)-Desoxycholyl-delta-aminophalloin.
Cholic Acid: Another bile acid with similar properties but different biological activities.
Ursodeoxycholic Acid: A bile acid used in the treatment of liver diseases.
Uniqueness
N(sup delta)-Desoxycholyl-delta-aminophalloin is unique due to its specific structural modifications, which confer distinct chemical and biological properties
属性
CAS 编号 |
87876-29-7 |
|---|---|
分子式 |
C59H87N9O13S |
分子量 |
1162.4 g/mol |
IUPAC 名称 |
4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-N-[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]pentanamide |
InChI |
InChI=1S/C59H87N9O13S/c1-28(38-15-16-39-36-14-13-32-20-33(70)18-19-58(32,6)40(36)23-46(72)59(38,39)7)12-17-47(73)60-27-57(5,81)24-43-52(77)61-30(3)50(75)67-48(31(4)69)54(79)65-44-26-82-55-37(35-10-8-9-11-41(35)66-55)22-42(51(76)64-43)63-49(74)29(2)62-53(78)45-21-34(71)25-68(45)56(44)80/h8-11,28-34,36,38-40,42-46,48,66,69-72,81H,12-27H2,1-7H3,(H,60,73)(H,61,77)(H,62,78)(H,63,74)(H,64,76)(H,65,79)(H,67,75) |
InChI 键 |
DNDAFXPFMCDPCO-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCC(C)C6CCC7C6(C(CC8C7CCC9C8(CCC(C9)O)C)O)C)O)C)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




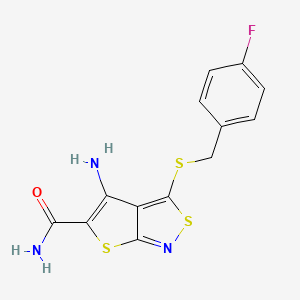
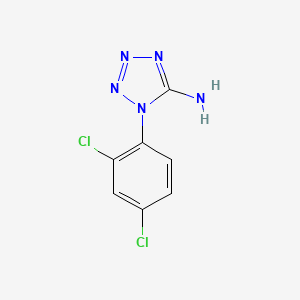
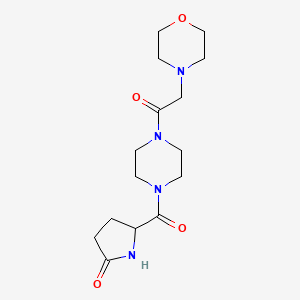
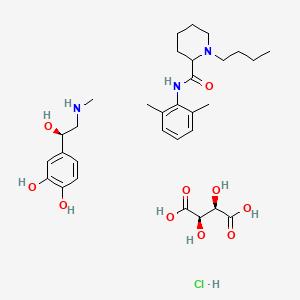

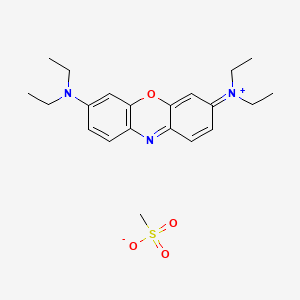

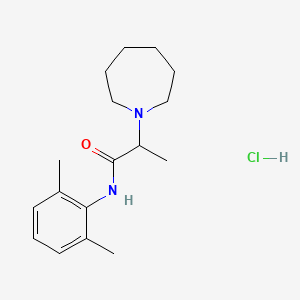
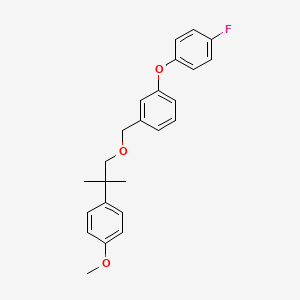
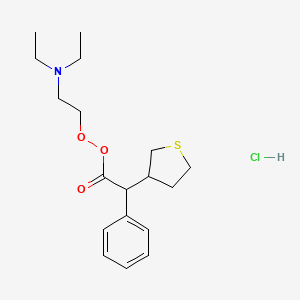
![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)

